molecular formula C24H21N3O6S B2586034 Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-10-9

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2586034
CAS RN: 851947-10-9
M. Wt: 479.51
InChI Key: FGFQDHDIGISFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrimidothienopyridazine . It has a molecular formula of C25H23N3O6S and a molecular weight of 493.53.


Synthesis Analysis

The synthesis of similar compounds has been conducted through a versatile method . For instance, the synthesis of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate was conducted according to a known procedure .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidothienopyridazine moiety, which is a fused heterocyclic system containing nitrogen atoms . It also contains a sulfonamide group .


Chemical Reactions Analysis

Pyridazine and its fused heterocyclic derivatives have been known for their reactions, synthetic, and effective biological importance . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

Scientific Research Applications

Antimicrobial Applications

The synthesis of novel pyrimidine derivatives, including structures similar to "Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate," has been reported, showing potential antimicrobial activity. For instance, Farag, Kheder, and Mabkhot (2008) explored the synthesis and antimicrobial evaluation of new pyrimidine derivatives, indicating a methodological approach for producing compounds with potential antimicrobial properties Farag, Kheder, & Mabkhot, 2008.

Anticancer Applications

Research into the synthesis of heterocycles utilizing thiophene incorporated thioureido substituents as precursors, similar to the chemical structure of interest, has shown potential in anticancer activity. Abdel-Motaal, Alanzy, and Asem (2020) highlighted the synthesis of new heterocycles with evaluated anticancer activity against colon HCT-116 human cancer cell line, demonstrating the relevance of such compounds in developing anticancer therapies Abdel-Motaal, Alanzy, & Asem, 2020.

Enzyme Inhibition

The synthesis of novel compounds based on the ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate framework can lead to enzyme inhibition, which is crucial in drug development for various diseases. For instance, compounds prepared through reactions involving similar structures have shown a potent effect on increasing reactivity of cellobiase, suggesting their potential in enzyme inhibition applications Mohamed Abd & Gawaad Awas, 2008.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest to investigate its potential applications in areas such as antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

properties

IUPAC Name

ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-4-33-24(30)20-18-13-34-22(19(18)23(29)27(26-20)15-8-6-5-7-9-15)25-21(28)14-10-16(31-2)12-17(11-14)32-3/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFQDHDIGISFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.